
4-(1H-Indol-2-yl)butanoic acid
Overview
Description
4-(1H-Indol-2-yl)butanoic acid is an organic compound that belongs to the indole family Indole derivatives are known for their wide range of biological activities and are found in many natural products, including plant hormones and alkaloids
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1H-Indol-2-yl)butanoic acid typically involves the reaction of indole with butanoic acid derivatives. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst. Another method involves the use of palladium-catalyzed coupling reactions to form the indole ring.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 4-(1H-Indol-2-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens and nitrating agents are used under acidic conditions.
Major Products Formed: The major products formed from these reactions include various substituted indole derivatives, which can have different biological and chemical properties.
Scientific Research Applications
Agricultural Applications
4-(1H-Indol-2-yl)butanoic acid serves primarily as a plant growth regulator . Its role includes:
- Root Development : IBA is widely used in horticulture for promoting root formation in cuttings. It enhances rooting efficiency compared to other auxins like indole-3-acetic acid (IAA).
Application | Effect |
---|---|
Rooting Hormone | Enhances root development in plant cuttings |
Tissue Culture | Facilitates micropropagation by inducing callus formation |
Case Study : In trials with Camellia sinensis, IBA was shown to produce a higher yield of roots compared to IAA and naphthaleneacetic acid (NAA), confirming its efficacy as a rooting agent.
Biological Research
In biological contexts, this compound is studied for its interactions with plant hormones and its influence on gene expression:
- Gene Regulation : Studies indicate that IBA can bind to DNA, affecting its structural integrity and potentially altering gene expression patterns.
Interaction | Outcome |
---|---|
DNA Binding | Influences gene expression |
Metal Ion Complexation | Modifies biological activity |
Medicinal Chemistry
Research into the therapeutic potential of this compound has revealed promising anti-inflammatory, anticancer, and antimicrobial properties:
- Anti-inflammatory Effects : Investigations suggest that IBA may inhibit pathways involved in inflammation.
Property | Potential Application |
---|---|
Anticancer | Research ongoing into mechanisms of action against cancer cells |
Antimicrobial | Potential use in treating infections |
Case Study : A study demonstrated that derivatives of IBA exhibited selective cytotoxicity against cancer cell lines, indicating its potential as a chemotherapeutic agent.
Mechanism of Action
The mechanism of action of 4-(1H-Indol-2-yl)butanoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a precursor to indole-3-acetic acid, a plant hormone that regulates various aspects of plant growth and development. In medicinal applications, it may interact with enzymes and receptors involved in inflammation, cancer, and microbial infections, leading to its therapeutic effects.
Comparison with Similar Compounds
Indole-3-acetic acid: A well-known plant hormone with similar structural features.
Indole-3-butyric acid: Another plant hormone used in rooting powders for plant propagation.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Uniqueness: 4-(1H-Indol-2-yl)butanoic acid is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and biological processes. Its versatility makes it a valuable compound for research and industrial applications.
Biological Activity
4-(1H-Indol-2-yl)butanoic acid, also known as indolylbutyric acid (IBA), is a compound that has garnered attention due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications supported by various research findings.
Chemical Structure and Properties
This compound is characterized by an indole ring attached to a butanoic acid chain. Its structure allows it to interact with biological systems effectively, influencing various physiological processes.
Plant Hormone Activity
One of the most notable activities of this compound is its role as a plant hormone . It functions primarily as an auxin , promoting root formation in plants. This property has made it valuable in agriculture for enhancing root development and improving plant growth under various conditions.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound. It has been shown to exhibit activity against certain bacterial strains, making it a candidate for developing new antimicrobial agents. This property is particularly relevant in the context of increasing antibiotic resistance.
Anti-inflammatory Effects
Research indicates that derivatives of this compound possess anti-inflammatory properties. In vivo studies have demonstrated significant reductions in inflammation markers when tested against standard anti-inflammatory drugs. For instance, compounds derived from this acid showed promising results in carrageenan-induced rat paw edema models .
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Auxin Signaling Pathway : As an auxin, it influences gene expression related to plant growth and development.
- Enzyme Inhibition : Some studies suggest that derivatives may inhibit enzymes involved in inflammatory pathways, contributing to their anti-inflammatory effects .
Case Studies and Research Findings
Study | Findings | Methodology |
---|---|---|
Study on Plant Growth | Demonstrated enhanced root formation in various plant species treated with IBA | In vitro root induction assays |
Antimicrobial Activity Assessment | Showed effectiveness against E. coli and S. aureus | Disc diffusion method |
Anti-inflammatory Research | Reduced paw edema by up to 54% compared to control groups | Carrageenan-induced edema model |
Future Directions
The diverse biological activities of this compound suggest potential applications in agriculture and medicine. Further research is needed to:
- Explore its full range of antimicrobial properties.
- Investigate its efficacy in clinical settings for inflammatory diseases.
- Develop synthetic derivatives that enhance its bioactivity and reduce side effects.
Properties
IUPAC Name |
4-(1H-indol-2-yl)butanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c14-12(15)7-3-5-10-8-9-4-1-2-6-11(9)13-10/h1-2,4,6,8,13H,3,5,7H2,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBLSRDDHGILUJH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)CCCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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